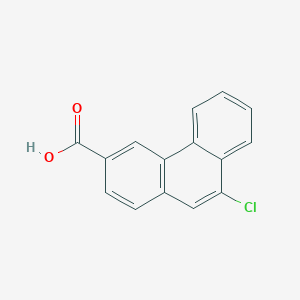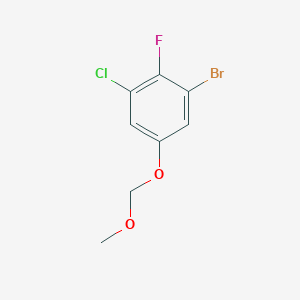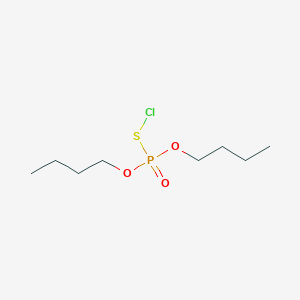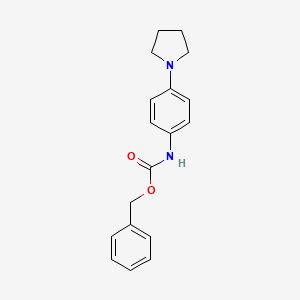
1-Naphthalen-2-ylsulfanylnaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalen-2-ylsulfanylnaphthalen-2-ol is a chemical compound known for its unique structure, which consists of two naphthalene rings connected by a sulfur atom and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalen-2-ylsulfanylnaphthalen-2-ol typically involves the reaction of 2-naphthol with 2-naphthalenethiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Naphthalen-2-ylsulfanylnaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1-Naphthalen-2-ylsulfanylnaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthalen-2-ylsulfanylnaphthalen-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfur atom and hydroxyl group play crucial roles in these interactions, facilitating binding and reactivity.
Comparación Con Compuestos Similares
1-Naphthalen-2-ylsulfanylnaphthalen-2-ol can be compared with other similar compounds, such as:
2-Naphthalenethiol: Lacks the hydroxyl group, resulting in different reactivity and applications.
2-Naphthol: Lacks the sulfur atom, leading to distinct chemical properties and uses.
1-Naphthalen-2-ylsulfonylindoline: Contains a sulfonyl group instead of a sulfanyl group, affecting its chemical behavior and applications.
Propiedades
Número CAS |
5432-97-3 |
|---|---|
Fórmula molecular |
C20H14OS |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
1-naphthalen-2-ylsulfanylnaphthalen-2-ol |
InChI |
InChI=1S/C20H14OS/c21-19-12-10-15-6-3-4-8-18(15)20(19)22-17-11-9-14-5-1-2-7-16(14)13-17/h1-13,21H |
Clave InChI |
KHVFDMVQUMLJPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)SC3=C(C=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione](/img/structure/B13986332.png)






![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)
![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)

